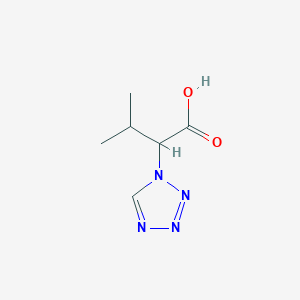
Ácido 3-metil-2-(1H-1,2,3,4-tetrazol-1-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivities of Stable Rotamers
The study presented in paper focuses on the rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, specifically with fluoro and chloro substituents. The synthesis involved cyclization of acid chlorides to yield ap- and sc-ketones from their corresponding isomers. The research found significant barriers to isomerization, with values of 29.9 kcal/mol for fluoro and 26.8 kcal/mol for chloro ketones at 363 K. The equilibrium constants indicated a preference for the sc-isomer over the ap-isomer, especially in the chloro-substituted compound. The study utilized MMP2(NONPLANAR) calculations to discuss the barriers to isomerization and the steric effects influencing the stability of the ketones.
Synthesis of Mycolic Acid Inhibitors
Papers and explore the synthesis of compounds related to mycolic acid biosynthesis inhibition. The synthesis of methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, as described in paper , was aimed at creating a potential inhibitor for mycolic acid biosynthesis, a crucial component in the cell envelope of pathogenic mycobacteria. The compound was shown to inhibit the initial stages of mycolic acid synthesis. Paper further investigates the inhibitory effects of this compound on a cell-wall preparation from Mycobacterium smegmatis, confirming its specificity against an enzyme activity involved in the biosynthesis of mycolic acids.
Enantioselective Synthesis of Neuroexcitant Analogues
The research in paper details the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The study achieved enantiomerically pure compounds with excellent enantiomeric excesses, using a glycine derivative coupled with a bromomethylisoxazolinone intermediate. The process yielded the desired enantiomers with high purity and in reasonable overall yield.
Choleretic Activity of Benzimidazolyl Butanoic Acids
In paper , the synthesis of thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was undertaken to evaluate the choleretic activity of these compounds. The study aimed to understand the effects of substitution on the heterocyclic ring and found that several of the synthesized acids exhibited choleretic activity superior to both the model compound and dehydrocholic acid.
Synthesis of Anti-HCV Drug Intermediate
Paper describes the synthesis of a key intermediate for the anti-HCV drug simeprevir. The process began with the preparation of 2-methyl-3-amino-4-acethylanisole and involved multiple steps including bromination, cyclization, and Sandmeyer reaction to produce 4-isopropylthiazole-2-formic acid. Further reactions led to the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol with an overall yield based on the starting material, 3-methyl-2-butanone.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El tetrazol y sus derivados juegan un papel muy importante en las aplicaciones medicinales y farmacéuticas . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado . Por ejemplo, el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxiamidotriazol y el antibiótico β-lactámico tazobactam .
Síntesis orgánica
Los 1,2,3-triazoles han encontrado amplias aplicaciones en la síntesis orgánica . La síntesis de derivados de tetrazol se puede abordar de manera ecológica, como el uso de agua como disolvente, condiciones moderadas, no tóxicas, extracciones fáciles, configuración fácil, bajo costo, etc. con rendimientos buenos a excelentes .
Química de polímeros
Los 1,2,3-triazoles también se han utilizado en la química de polímeros . Se pueden utilizar para la construcción rápida y sostenible de 1,2,4-triazoles funcionalizados diferencialmente .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Tienen numerosas propiedades útiles como alta estabilidad química, carácter aromático, fuerte momento dipolar y capacidad de enlace de hidrógeno .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación . Se pueden utilizar para sintetizar compuestos activos contra Staphylococcus aureus resistente a la meticilina y enterococos resistentes a la vancomicina .
Biología química
Los 1,2,3-triazoles se utilizan en la biología química . Se pueden utilizar para sintetizar compuestos que exhiben actividad antifúngica, actividad antimicrobiana contra la cepa H37Rv de Mycobacterium tuberculosis, actividad antiviral contra la replicación del virus de la influenza A y el virus del herpes simple tipo 1 (HSV-1), así como actividad anticancerígena contra varias líneas celulares cancerosas .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Se pueden utilizar para sintetizar compuestos que exhiben agentes antivirales y anticancerígenos .
Ciencia de materiales
Los 1,2,3-triazoles se utilizan en la ciencia de materiales . Se utilizan ampliamente en aplicaciones industriales como tintes, materiales fotográficos, fotoestabilizadores, agroquímicos e inhibidores de la corrosión .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrazole derivatives, which this compound is a part of, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their heteroaromatic system containing the maximum number of nitrogen atoms . This allows them to interact with various targets in unique ways.
Biochemical Pathways
Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple pathways .
Pharmacokinetics
Tetrazoles are known to be metabolism-resistant, suggesting that they may have unique adme properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Action Environment
The stability of tetrazoles in various environments is a topic of ongoing research .
Propiedades
IUPAC Name |
3-methyl-2-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVOZGHQBIRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

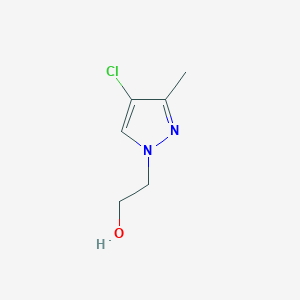
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
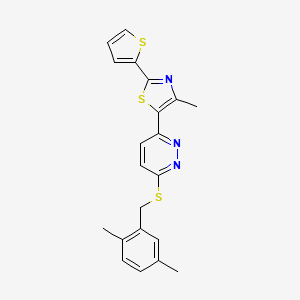
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)
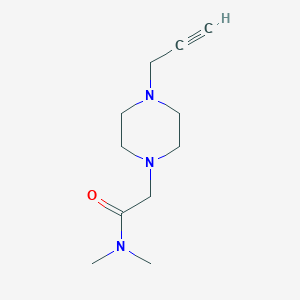
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)
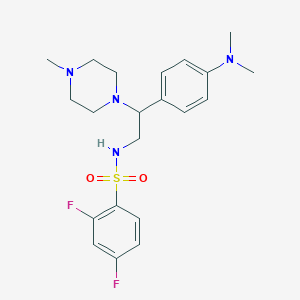

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
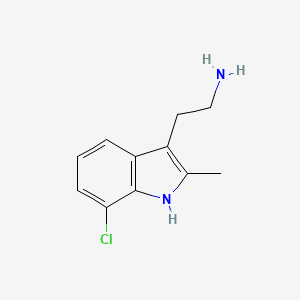
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)
